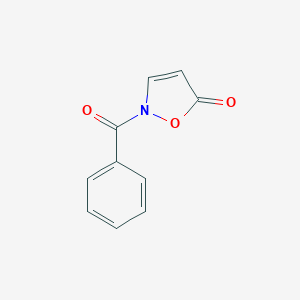

2-Benzoylisoxazol-5(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

174902-45-5 |

|---|---|

Molecular Formula |

C10H7NO3 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-benzoyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C10H7NO3/c12-9-6-7-11(14-9)10(13)8-4-2-1-3-5-8/h1-7H |

InChI Key |

AUPHWSUOVJCCLW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |

Synonyms |

5(2H)-Isoxazolone, 2-benzoyl- |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoylisoxazol 5 2h One and Analogues

Direct N-Acylation of Isoxazol-5(2H)-ones

The introduction of a benzoyl group onto the nitrogen atom of an isoxazol-5(2H)-one core is a direct method for synthesizing the target compound. This transformation hinges on the nucleophilicity of the ring nitrogen and its competitive reactivity with the exocyclic oxygen atom of its tautomer, isoxazol-5(4H)-one. The regioselectivity of this acylation is a critical aspect, influenced by the choice of reagents, solvents, and the substitution pattern of the isoxazolone substrate.

The N-acylation of isoxazol-5(2H)-ones is commonly achieved using activated acylating agents such as benzoyl halides (e.g., benzoyl chloride) or benzoic anhydride. A general approach involves the reaction of the parent isoxazol-5(2H)-one with the acylating agent in the presence of a base. The base serves to deprotonate the nitrogen atom, enhancing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the benzoyl group.

A typical procedure involves dissolving the isoxazolone substrate in a suitable solvent with a base like pyridine, followed by the addition of benzoyl chloride. The reaction mixture is often stirred at room temperature or heated to drive the reaction to completion. Pyridine can act as both a base and a nucleophilic catalyst in such reactions. Alternatively, stronger, non-nucleophilic bases like sodium hydride (NaH) can be used in an anhydrous solvent such as tetrahydrofuran (THF) to generate the isoxazolone anion, which then reacts with the acyl chloride.

The competition between N-acylation and O-acylation is a pivotal challenge in the synthesis of 2-Benzoylisoxazol-5(2H)-one. The choice of solvent and base plays a significant role in directing the outcome. The isoxazol-5-one core exists in tautomeric forms, and the reaction conditions can influence which tautomer is present or preferentially reacts.

Solvent Systems: Polar aprotic solvents such as dichloromethane (DCM), acetonitrile, or THF are commonly employed for these reactions. They can solvate the reacting species without interfering with the reaction mechanism. The use of non-polar solvents may lead to solubility issues and slower reaction rates.

Basic Additives: The nature of the base is critical for regioselectivity.

Tertiary Amines (e.g., Pyridine, Triethylamine): These bases are moderately strong and can deprotonate the isoxazolone. Pyridine, in particular, is a classic choice for reactions with benzoyl chloride.

Strong Bases (e.g., Sodium Hydride): The use of a strong base like NaH ensures the complete and irreversible formation of the isoxazolone anion. This can enhance the preference for N-acylation, as the nitrogen anion is often a stronger nucleophile than the corresponding oxygen anion.

While specific systematic studies on isoxazolones are not extensively detailed in the literature, principles from analogous heterocyclic systems suggest that conditions favoring the thermodynamic product will yield the N-acyl derivative, which is generally more stable. beilstein-journals.org

The electronic and steric properties of substituents on the isoxazolone ring can impact the acylation reaction.

C-3 Substituents: A bulky substituent at the C-3 position, adjacent to the ring nitrogen, could sterically hinder the approach of the acylating agent. However, N-acylation is generally less sensitive to steric hindrance compared to reactions at carbon centers. The electronic nature of the C-3 substituent can modify the nucleophilicity of the nitrogen atom.

C-4 Substituents: Substituents at the C-4 position are crucial as they influence the tautomeric equilibrium between the 2H- and 4H-forms. Bulky groups at C-4 may disfavor the formation of the O-acylated product's precursor, the 5-hydroxyisoxazole tautomer, thereby promoting N-acylation. Electron-withdrawing groups at C-4 can increase the acidity of the N-H proton, potentially facilitating its removal by the base and accelerating the rate of N-acylation.

Multi-Component Reaction Approaches to Isoxazol-5(2H)-one Frameworks

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to construct the isoxazol-5(4H)-one core, which serves as the immediate precursor to the N-acylated target compound. These reactions combine three or more starting materials in a single synthetic operation to form a complex product.

A prevalent and powerful MCR strategy for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones involves the condensation of an aromatic or heteroaromatic aldehyde (a carbonyl compound), hydroxylamine, and a β-ketoester such as ethyl acetoacetate. The β-ketoester functions as an equivalent to a malononitrile or other active methylene compound.

The plausible reaction mechanism proceeds through several steps within a single pot:

Initially, hydroxylamine reacts with the β-ketoester to form an oxime intermediate.

This intermediate undergoes intramolecular cyclization to generate a 3-substituted-isoxazol-5(4H)-one.

The C-4 position of this cyclic intermediate is an active methylene group, which then participates in a Knoevenagel condensation with the aldehyde to yield the final 4-arylidene-3-substituted-isoxazol-5(4H)-one product.

This approach allows for significant molecular diversity in the final product, as a wide variety of aldehydes and β-ketoesters can be employed.

The efficiency of the MCR approach is maximized through one-pot procedures that often utilize environmentally benign solvents and catalysts. Numerous protocols have been developed to improve yields, shorten reaction times, and simplify work-up procedures. brainly.com Many of these methods align with the principles of green chemistry.

Water is frequently used as a solvent, offering benefits such as low cost, non-flammability, and environmental friendliness. mdpi.comresearchgate.net A variety of catalysts have been shown to be effective in promoting this transformation, including organic bases, acids, and functionalized solid supports. For example, propylamine-functionalized cellulose has been used as a recyclable, heterogeneous catalyst in water at room temperature, providing good to high yields of the desired isoxazol-5(4H)-ones. mdpi.comresearchgate.net Other catalysts like sodium malonate and citric acid have also been successfully employed in aqueous media. researchgate.net These one-pot methods avoid the need for isolating intermediates, thereby saving time and resources and reducing waste.

The following table summarizes various one-pot synthetic conditions for producing isoxazol-5(4H)-one analogues, which are direct precursors for N-benzoylation.

Synthesis of Substituted this compound Derivatives

The construction of substituted this compound derivatives generally involves a two-stage process. The first stage is the synthesis of the isoxazol-5(4H)-one ring with desired substituents at the C-3 and C-4 positions. The second stage involves the N-acylation of this heterocyclic core.

A prevalent and efficient method for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is the one-pot, three-component condensation reaction. This reaction typically involves an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. The choice of the β-ketoester determines the substituent at the C-3 position, while the aldehyde dictates the substituent at the C-4 position.

For instance, the reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in the presence of a catalyst yields a 4-arylmethylene-3-methylisoxazol-5(4H)-one. A variety of catalysts can be employed to facilitate this reaction, including organocatalysts and inorganic bases, often under environmentally friendly conditions.

The general scheme for this three-component reaction is as follows:

Scheme 1: Three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.

A range of aromatic and heteroaromatic aldehydes can be used in this synthesis, allowing for the introduction of diverse aryl substituents at the C-4 position. Similarly, by varying the β-ketoester, different alkyl or aryl groups can be installed at the C-3 position. For example, using ethyl benzoylacetate would introduce a phenyl group at C-3.

The following table summarizes representative examples of 3,4-disubstituted isoxazol-5(4H)-ones synthesized via this methodology.

| Entry | Aldehyde (R1) | β-Ketoester (R2) | Product | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 4-Benzylidene-3-methylisoxazol-5(4H)-one | 92 |

| 2 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 95 |

| 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorobenzylidene)-3-methylisoxazol-5(4H)-one | 91 |

| 4 | Thiophene-2-carboxaldehyde | Ethyl acetoacetate | 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | 88 |

| 5 | Benzaldehyde | Ethyl benzoylacetate | 4-Benzylidene-3-phenylisoxazol-5(4H)-one | 85 |

This table presents illustrative data compiled from typical three-component synthesis procedures for isoxazol-5(4H)-ones.

The introduction of a functionalized benzoyl group at the N-2 position of the isoxazol-5(2H)-one ring requires the corresponding functionalized benzoyl chloride. These can be prepared from the respective benzoic acids using standard chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) wikipedia.orgprepchem.com.

The general reaction for the synthesis of a substituted benzoyl chloride is depicted below:

Scheme 2: General synthesis of substituted benzoyl chlorides from benzoic acids.

This method is versatile and allows for the preparation of a wide array of benzoyl chlorides with various substituents on the aromatic ring. The choice of chlorinating agent can depend on the specific substituents present on the benzoic acid and the desired reaction conditions.

The following table provides examples of substituted benzoyl chlorides that can be prepared for subsequent N-acylation reactions.

| Entry | Substituted Benzoic Acid | Chlorinating Agent | Product |

| 1 | 4-Nitrobenzoic acid | Thionyl chloride | 4-Nitrobenzoyl chloride |

| 2 | 4-Methoxybenzoic acid | Oxalyl chloride | 4-Methoxybenzoyl chloride |

| 3 | 2-Chlorobenzoic acid | Phosphorus pentachloride | 2-Chlorobenzoyl chloride |

| 4 | 4-(Trifluoromethyl)benzoic acid | Thionyl chloride | 4-(Trifluoromethyl)benzoyl chloride |

This table illustrates common methods for the preparation of functionalized benzoyl chlorides.

Another approach for the synthesis of substituted benzoyl chlorides involves the chlorination of the corresponding benzaldehydes google.com.

The synthesis of diverse N-acylisoxazolone analogues involves the preparation of the corresponding acylating agents, followed by the N-acylation of the pre-formed isoxazol-5(2H)-one core.

N-Cyclopropanecarbonyl Analogues:

To introduce a cyclopropanecarbonyl group, cyclopropanecarbonyl chloride is required. This can be synthesized from cyclopropanecarboxylic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride google.comhsppharma.comguidechem.comchemicalbook.comnbinno.com.

Scheme 3: Synthesis of cyclopropanecarbonyl chloride.

The subsequent reaction of cyclopropanecarbonyl chloride with a 3,4-disubstituted isoxazol-5(2H)-one in the presence of a suitable base would yield the desired N-cyclopropanecarbonyl derivative.

N-Sulfonyl Analogues:

For the synthesis of N-sulfonylisoxazolone analogues, arylsulfonyl chlorides are the key reagents. These can be prepared through several methods, including the chlorosulfonylation of aromatic compounds or the reaction of diazonium salts with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction) nih.govacs.orgacs.orgdurham.ac.ukrsc.org.

Scheme 4: General synthesis of arylsulfonyl chlorides.

The N-sulfonylation of the isoxazol-5(2H)-one can then be achieved by reacting it with the desired arylsulfonyl chloride in the presence of a base.

The general methodology for the N-acylation of the isoxazol-5(2H)-one ring is proposed to proceed as follows:

Scheme 5: Proposed general scheme for the N-acylation of 3,4-disubstituted isoxazol-5(2H)-ones.

This reaction would likely be carried out in an inert solvent with a non-nucleophilic base to deprotonate the nitrogen of the isoxazolone, which then acts as a nucleophile, attacking the electrophilic carbonyl or sulfonyl carbon of the acyl chloride.

The following table summarizes the preparation of the acylating agents and the resulting N-acylisoxazolone analogues.

| Acyl Group | Acylating Agent | Preparation of Acylating Agent | Target N-Acylisoxazolone Analogue |

| Benzoyl | Benzoyl chloride | Benzoic acid + SOCl₂ | This compound |

| Cyclopropanecarbonyl | Cyclopropanecarbonyl chloride | Cyclopropanecarboxylic acid + SOCl₂ | 2-(Cyclopropanecarbonyl)isoxazol-5(2H)-one |

| Arylsulfonyl | Arylsulfonyl chloride | Arylamine → Diazonium salt + SO₂/CuCl | 2-(Arylsulfonyl)isoxazol-5(2H)-one |

This table outlines the synthetic strategy for various N-acylisoxazolone analogues.

Chemical Reactivity and Mechanistic Investigations of 2 Benzoylisoxazol 5 2h One

Thermal and Photochemical Transformations

Exposure of 2-Benzoylisoxazol-5(2H)-one and related N-acylisoxazol-5(2H)-ones to thermal or photochemical energy initiates a cascade of reactions, beginning with the extrusion of carbon dioxide. This process leads to the in situ formation of iminocarbenes, which are transient but highly reactive species central to the subsequent chemical pathways.

The thermal or photochemical activation of N-acylisoxazol-5(2H)-ones provides the necessary energy to overcome the activation barrier for the elimination of CO2. This decarboxylation is a key step that generates a transient N-acyliminocarbene intermediate. The stability and subsequent reactivity of this carbene are influenced by the nature of the acyl substituent on the nitrogen atom. This method represents a valuable strategy for the in situ generation of iminocarbenes, avoiding the need to handle potentially unstable precursors. Under dirhodium catalysis, related precursors like N-sulfonyl triazoles can also generate α-imino carbenes, which then proceed to form nitrogen ylide intermediates. rsc.org

Once generated, the electrophilic iminocarbene is highly susceptible to attack by a wide range of nucleophiles present in the reaction mixture. This intermolecular trapping allows for the formation of new carbon-heteroatom or carbon-carbon bonds, providing a pathway to diverse molecular architectures. The exploitation of such reactive intermediates through reactions with various nucleophiles is a valuable method in organic synthesis for creating biologically relevant structural motifs. nih.gov

The process can be compared to the nucleophilic trapping of iminium ions, which are generated through the oxidation of α-amino C-H bonds. nih.gov These reactive iminium intermediates can be captured by nucleophiles such as silyl (B83357) enol ethers and methallyl trimethylsilane (B1584522) to form new functionalized products. nih.gov Similarly, the iminocarbene generated from this compound can be intercepted by alcohols, amines, or other nucleophilic species, leading to the formation of α-amino carbonyl derivatives and other adducts.

Table 1: Examples of Nucleophilic Trapping of Related Intermediates

| Intermediate | Nucleophile | Product Type |

| Iminium Ion | Methallyl trimethylsilane | Allylated Amine |

| Iminium Ion | Silyl Enol Ether | β-Amino Ketone |

| α-Ketenyl Radical | Internal Amino Group | α-Methylene Lactam |

This table illustrates the principle of trapping reactive intermediates, analogous to the capture of iminocarbenes.

In the absence of an external nucleophile, or when a suitable nucleophilic moiety is present within the same molecule, the iminocarbene can undergo intramolecular cyclization. This pathway is a powerful tool for the construction of various heterocyclic ring systems. The specific outcome of the cyclization depends on the structure of the starting isoxazolone, particularly the nature of the substituent bearing the nucleophilic group.

This type of intramolecular reaction is a cornerstone of organic synthesis for building complex cyclic molecules from acyclic precursors. beilstein-journals.org For instance, photochemically induced intramolecular hydrogen abstraction in cyclic imines can be followed by cyclization to yield different product types. figshare.com Similarly, the aza-Nazarov cyclization provides a route to five-membered nitrogen heterocycles. beilstein-journals.org The iminocarbene generated from a suitably substituted this compound derivative can cyclize to form oxazoles, imidazoles, or other fused heterocyclic systems, demonstrating the synthetic versatility of this intermediate.

Ring-Opening and Rearrangement Reactions

Beyond transformations involving iminocarbene intermediates, the isoxazol-5(2H)-one ring system is also prone to ring-opening and rearrangement reactions, driven by its inherent electronic structure and the influence of external reagents.

Isoxazol-5(2H)-one and its derivatives can exist in several tautomeric forms due to the mobility of protons within the heterocyclic core. The primary tautomers include the CH, NH, and OH forms. The relative stability and population of these tautomers are influenced by factors such as the nature of substituents, the solvent polarity, and temperature. nih.goveklablog.com

Computational studies, such as those using Density Functional Theory (DFT), have shown that for some isoxazolone derivatives, the C-H tautomer is the most stable and energetically favored form. nih.gov However, polar media can decrease the energy differences between tautomers, making the N-H and O-H forms more accessible. nih.gov This tautomeric equilibrium is crucial as it can dictate the reactivity of the molecule; for example, the N-H and O-H tautomers may exhibit different antioxidant properties. nih.gov

Table 2: Relative Stabilities of Tautomers in Isoxazolone Derivatives

| Tautomer Form | General Stability Trend | Influencing Factors |

| CH-tautomer | Often the most stable | Substituent effects, solvent |

| NH-tautomer | Favored over OH form, stability increases in polar media | Solvent polarity, intramolecular hydrogen bonding |

| OH-tautomer (enolic) | Generally less favored than NH form | Substituent effects |

Data synthesized from studies on isoxazolone and related heterocyclic systems. nih.gov

The isoxazolone ring is susceptible to cleavage and rearrangement under both acidic and basic conditions, providing synthetic routes to other important heterocyclic structures. This type of mononuclear heterocyclic rearrangement is a known transformation in isoxazole (B147169) chemistry. rsc.org

For instance, treatment of certain isoxazole derivatives with a base can induce a rearrangement to form pyrroles. rsc.org Similarly, acid-catalyzed conditions can promote transformations into other ring systems. For example, some isoxazole derivatives can rearrange to form oxazoles. mdpi.com These rearrangements often proceed through a series of ring-opening and ring-closing steps, where the initial isoxazolone acts as a synthon for a more complex target molecule. Base-mediated rearrangements have been observed in related systems, such as the conversion of substituted oxetanes into isoxazoles, highlighting the utility of bases in promoting such transformations. nih.gov

General Oxidation and Reduction Chemistry of Related Isoxazolones

The isoxazolone core can be subjected to various oxidation and reduction conditions, which typically target the C4 position or the endocyclic double bond, depending on the substrate's substitution pattern.

Oxidation: The C4 position of 3-substituted isoxazol-5-ones can be directly oxidized. For example, treatment with malonyl peroxides in trifluoroethanol can introduce a hydroxyl group at the C4 position. chim.it This reaction is believed to be facilitated by hydrogen bonding between the solvent and the isoxazolone, which activates the substrate. chim.it This method provides a route to 4-hydroxyisoxazol-5-ones, which are valuable synthetic intermediates.

Reduction: The reduction of isoxazolone derivatives primarily focuses on the exocyclic double bond of 4-alkylideneisoxazol-5-ones, which are readily prepared via Knoevenagel condensation of the parent isoxazolone with aldehydes or ketones. chim.it These α,β-unsaturated systems are excellent Michael acceptors and can be reduced to the corresponding 4-alkylisoxazol-5-ones. chim.itijcce.ac.ir Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. ijcce.ac.ir

The amide-like carbonyl group within the isoxazolone ring is generally less reactive towards reduction than the exocyclic double bond. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve the reduction of this functionality, often leading to ring-opened products such as γ-amino alcohols, particularly in related isoxazoline (B3343090) systems. nih.gov

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Substrate Type | Reagent(s) | Key Transformation |

|---|---|---|---|

| Oxidation | 3-Substituted Isoxazol-5-one | Malonyl Peroxides | C4-H to C4-OH |

| Reduction | 4-Alkylideneisoxazol-5-one | Sodium Borohydride (NaBH₄) | Reduction of exocyclic C=C bond |

| Reduction | 4-Alkylideneisoxazol-5-one | Catalytic Hydrogenation (H₂/Pd) | Reduction of exocyclic C=C bond |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Benzoylisoxazol-5(2H)-one in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms and their connectivity.

One-Dimensional NMR (¹H, ¹³C) for Core and Substituent Assignment

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their spin-spin coupling patterns, which indicate adjacent protons. For this compound, characteristic signals would be expected for the protons of the benzoyl group and the isoxazolone ring.

Similarly, the ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms. Key resonances would include those for the carbonyl carbons of the benzoyl and isoxazolone moieties, as well as the aromatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoyl (ortho) | 7.8 - 8.2 | 128.0 - 130.0 |

| Benzoyl (meta) | 7.4 - 7.6 | 128.0 - 130.0 |

| Benzoyl (para) | 7.5 - 7.7 | 132.0 - 134.0 |

| Isoxazolone CH | 6.0 - 6.5 | 95.0 - 105.0 |

| Benzoyl C=O | - | 165.0 - 175.0 |

| Isoxazolone C=O | - | 170.0 - 180.0 |

| Isoxazolone C=N | - | 155.0 - 165.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Mapping

To establish the precise connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified in 1D NMR to build the complete molecular structure. For this compound, HMBC would be instrumental in confirming the connection between the benzoyl group and the nitrogen atom of the isoxazolone ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula of this compound.

Furthermore, by subjecting the molecule to ionization and fragmentation, mass spectrometry can provide valuable structural information. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure, with specific cleavage patterns revealing the presence of functional groups and their arrangement. For this compound, characteristic fragments would likely arise from the cleavage of the benzoyl group and the opening of the isoxazolone ring.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | Expected m/z |

| [M]+ (Molecular Ion) | 189.04 |

| [M - CO]+ | 161.05 |

| [C₆H₅CO]+ (Benzoyl cation) | 105.03 |

| [C₆H₅]+ (Phenyl cation) | 77.04 |

| [C₃H₂NO₂]+ (Isoxazolone ring fragment) | 84.01 |

Note: m/z values are for the most abundant isotope.

Infrared (IR) Spectroscopy for Carbonyl and Heterocyclic Ring Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups—one in the benzoyl substituent and one in the isoxazolone ring. These would likely appear at different frequencies due to their distinct chemical environments. Additionally, vibrations associated with the C=N bond and the aromatic C-H bonds of the phenyl group would be observable.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Benzoyl C=O | Stretching | 1680 - 1700 |

| Isoxazolone C=O | Stretching | 1750 - 1780 |

| C=N (Isoxazolone ring) | Stretching | 1620 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

X-ray Crystallography for Definitive Solid-State Structure Determination and Tautomer Assignment

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined.

Computational and Theoretical Studies of 2 Benzoylisoxazol 5 2h One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a robust method for the quantum mechanical modeling of molecules, balancing computational cost with accuracy. For 2-Benzoylisoxazol-5(2H)-one, DFT calculations are instrumental in understanding its electronic architecture.

Optimization of Molecular Geometries and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms in space. For this compound, this process reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Conformational analysis can further identify other stable isomers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes. These optimized geometries are crucial for the accuracy of all subsequent electronic property calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net The spatial distribution of these orbitals highlights the regions of the molecule that are most likely to be involved in chemical reactions.

Table 1: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific data is available in the provided search results for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.eduuba.arnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis quantifies the hybridization of atomic orbitals and the extent of electron delocalization from filled "donor" orbitals to empty "acceptor" orbitals. These donor-acceptor interactions, also known as hyperconjugation, are crucial for understanding the stability of the molecule and the nature of its intramolecular interactions. rsc.org

Global Reactivity Indices and Fukui Functions

Fukui functions take this analysis a step further by identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This is achieved by analyzing the change in electron density at each atomic site upon the addition or removal of an electron.

Table 2: Global Reactivity Descriptors of this compound

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Global Softness (S) | 1/(2η) | Data not available |

No specific data is available in the provided search results for this compound.

Mechanistic Probing via Computational Methods

Beyond static properties, computational methods can be employed to explore the dynamics of chemical reactions involving this compound.

Reaction Pathway Mapping and Transition State Characterization

By mapping the potential energy surface of a reaction, computational chemistry can trace the most likely reaction pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Analysis of the transition state's geometry and vibrational frequencies provides valuable insights into the mechanism of the reaction at a molecular level.

Elucidation of Regioselectivity and Stereoselectivity in Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions involving isoxazole (B147169) systems. Theoretical studies have been instrumental in elucidating the factors that govern regioselectivity and stereoselectivity in transformations leading to isoxazole and isoxazoline (B3343090) derivatives.

In the context of 1,3-dipolar cycloaddition reactions, a common method for synthesizing the isoxazole core, computational models can predict which of the possible regioisomers will be preferentially formed. nih.govresearchgate.net For instance, studies on the reaction of β-azolyl enamines with nitrile oxides have shown that the process is highly regioselective, affording 4-azolylisoxazoles as the sole isomers. beilstein-journals.orgnih.gov Theoretical calculations at the B3LYP/Def2-TZVP level of theory indicate that this regioselectivity is controlled by superior orbital overlap in the transition state leading to the observed product. beilstein-journals.orgresearchgate.net The analysis of Frontier Molecular Orbitals (FMO) often reveals that the reaction follows an inverse electron-demand pathway. beilstein-journals.org In some cases, however, kinetic parameters suggest that regioselectivity is predominantly determined by steric repulsion rather than by local electrophile/nucleophile interactions. mdpi.com

Stereoselectivity is also effectively rationalized through computational approaches. For reactions involving enamines, the stereochemical outcome is often dictated by the geometry of the starting material. beilstein-journals.org Theoretical calculations have demonstrated that the higher stability of the E-isomer of a starting enamine can control the stereoselectivity of the cycloaddition. beilstein-journals.orgnih.gov The reaction of benzonitrile (B105546) oxide with both E- and Z-isomers of imidazolyl enamines has been shown through DFT studies to proceed stereoselectively, yielding trans- and cis-isoxazolines, respectively. nih.gov This stereospecific formation supports a concerted reaction mechanism, where the configuration of the double bond in the enamine directly controls the stereoconfiguration of the resulting isoxazoline. beilstein-journals.org

Table 1: Theoretical Methods in Selectivity Studies

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | DFT (B3LYP/Def2-TZVP) | Regioselectivity controlled by orbital overlap | beilstein-journals.org, nih.gov |

| 1,3-Dipolar Cycloaddition | DFT (wb97xd/6-311+G(d)) | Regioselectivity determined by steric effects | mdpi.com |

Molecular Modeling and Docking Studies for Intermolecular Interactions and Binding Modes

Molecular modeling and docking studies are pivotal in medicinal chemistry for exploring how isoxazolone-containing molecules interact with biological targets. These computational techniques predict the binding poses and affinities of a ligand within the active site of a protein, providing insights into intermolecular interactions that drive biological activity. nih.gov Although specific docking studies on this compound are not extensively detailed in the provided literature, research on structurally related benzoxazole (B165842) and isoxazole derivatives illustrates the application and utility of these methods. nih.govnih.govnih.gov

Docking studies on various benzoxazole derivatives have successfully identified potential mechanisms of action. For example, the antibacterial activity of certain 2-substituted benzoxazoles has been linked to the inhibition of the DNA gyrase enzyme. nih.gov Molecular docking simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site. researchgate.netresearchgate.net

In studies of arylpiperazinylalkyl 2-benzoxazolones as serotonin (B10506) receptor ligands, molecular modeling revealed different docking poses for compounds in homology models of 5-HT1A and 5-HT7 receptors. nih.gov This computational analysis helped to explain the experimentally observed binding affinities and selectivities. nih.gov Similarly, docking studies on benzoxazole and benzothiazole (B30560) derivatives with antifungal properties were carried out on the lipid transfer protein sec14p, providing a preliminary verification of their biological activity. nih.gov These studies underscore the power of computational methods to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective therapeutic agents. nih.gov

Table 2: Examples of Docking Studies on Related Heterocyclic Systems

| Compound Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| 2-Substituted Benzoxazoles | DNA Gyrase | Predicted binding mode explains antibacterial activity | nih.gov |

| Arylpiperazinylalkyl 2-Benzoxazolones | 5-HT1A and 5-HT7 Receptors | Different docking poses explained receptor affinity and selectivity | nih.gov |

Validation of Computational Predictions with Experimental Data (e.g., X-ray Crystallography)

The reliability of computational models hinges on their validation against experimental data. For molecular structures and conformations, single-crystal X-ray diffraction is the gold standard for comparison. nih.gov Studies on oxazol-5-one derivatives have demonstrated excellent agreement between computationally predicted geometries and those determined by X-ray crystallography. nih.govsemanticscholar.orgresearchgate.net

In a detailed study of two different oxazol-5-one derivatives, researchers synthesized the compounds and determined their molecular and crystal structures via X-ray diffraction. researchgate.net Concurrently, they performed DFT calculations at the B3LYP/6-311G(d,p) level of theory to optimize the molecular geometries. nih.govresearchgate.net The results showed that the optimized structures were able to reproduce the experimental crystal structures with a high degree of accuracy. nih.govresearchgate.net This congruence between theoretical predictions and experimental fact provides strong support for the validity of the computational methods used.

Such validation is crucial because it builds confidence in the predictive power of the theoretical models. Once a computational method is shown to accurately replicate experimental findings, it can be applied to study systems or properties that are difficult to probe experimentally, such as transition states or complex intermolecular interactions. tandfonline.com The synergy between computational chemistry and experimental techniques like X-ray crystallography is therefore essential for advancing the understanding of complex chemical and biological systems. nih.govnih.gov

Synthetic Utility and Transformative Applications As a Chemical Building Block

Precursor Chemistry for the Synthesis of Diverse Heterocyclic Compounds

The reactivity of 2-benzoylisoxazol-5(2H)-one and its derivatives has been harnessed to access a wide range of other heterocyclic systems. These transformations often proceed through ring-opening and subsequent rearrangement or cycloaddition pathways, providing efficient routes to valuable chemical entities.

The thermal or photochemical decomposition of isoxazol-5(2H)-ones is a known method for generating highly reactive iminocarbene intermediates. This process typically involves the extrusion of carbon dioxide from the isoxazolone ring. While the direct synthesis of imidazoles and oxazoles from this compound via this pathway is not extensively documented in the literature, the reactivity of the generated iminocarbene suggests a plausible synthetic route.

An iminocarbene, once formed, could theoretically undergo a [4+1] cycloaddition with a suitable nitrile to furnish an oxazole (B20620) ring. Similarly, reaction with an isonitrile could potentially lead to the formation of an imidazole (B134444) derivative. These proposed pathways are predicated on the known reactivity of carbenes and carbenoids.

Table 1: Proposed Synthesis of Oxazoles and Imidazoles via Iminocarbene Intermediate

| Precursor | Intermediate | Reagent | Product |

|---|---|---|---|

| This compound | Benzoyliminocarbene | Nitrile (R-C≡N) | 2,5-Disubstituted Oxazole |

Further research is required to validate these specific synthetic transformations and to determine the optimal reaction conditions and substrate scope.

The synthesis of thiazoles often involves the reaction of a thioamide with an α-haloketone, a method known as the Hantzsch thiazole (B1198619) synthesis. nih.gov While a direct conversion of N-thioacylisoxazol-5(2H)-ones to thiazoles has not been prominently reported, a hypothetical synthetic route can be envisioned. The N-thioacylisoxazol-5(2H)-one could potentially serve as a thioamide equivalent.

Upon activation, for instance through thermal or acid-catalyzed ring opening, the N-thioacylisoxazol-5(2H)-one could rearrange to a reactive intermediate that, in the presence of a suitable coupling partner, could cyclize to form a thiazole ring. This proposed pathway would offer a novel entry into the synthesis of this important class of heterocycles. General methods for thiazole synthesis often utilize phosphorus pentasulfide and triethylamine (B128534) with aryl ketones. organic-chemistry.org

A more established transformation of isoxazol-5(2H)-one derivatives is their rearrangement to form pyrroles. Research has demonstrated that N-alkenylisoxazol-5(2H)-ones, which can be synthesized from isoxazol-5(2H)-ones, undergo thermal or photochemical reactions to yield pyrroles. researchgate.net This transformation proceeds through the loss of carbon dioxide to generate an iminocarbene intermediate, which then undergoes an intramolecular cyclization and rearrangement to afford the pyrrole (B145914) ring system.

The reaction of isoxazol-5(2H)-ones with propiolate esters under mildly basic conditions leads to the formation of N-alkenylisoxazolones. nih.gov Subsequent flash vacuum pyrolysis or photolysis of these intermediates results in the formation of the desired pyrrole derivatives in moderate yields. nih.gov

Table 2: Synthesis of Pyrroles from N-Alkenylisoxazolones

| N-Alkenylisoxazolone Precursor | Reaction Condition | Major Pyrrole Product | Isomeric Pyrrole Product | Reference |

|---|---|---|---|---|

| Isoxazolone 13a | Photolysis | 61% | 0% | researchgate.net |

| Isoxazolone 13b | Photolysis | 21% | 0% | researchgate.net |

| Isoxazolone 13c | Photolysis | 23% | 12% | researchgate.net |

| Isoxazolone 13d | Photolysis | 24% | 17% | researchgate.net |

| Isoxazolone 13e | Flash Vacuum Pyrolysis | 66% | 0% | researchgate.net |

| Isoxazolone 13f | Flash Vacuum Pyrolysis | 93% | 0% | researchgate.net |

The formation of isomeric pyrroles in some cases suggests that electron-rich groups may promote the rearrangement of the carbene intermediate. researchgate.net

Pyrazoles are a fundamentally important class of heterocyclic compounds, and their synthesis is a subject of continuous interest. One of the most powerful methods for constructing the pyrazole (B372694) ring is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne or an alkyne equivalent. nih.gov While this compound itself is not a direct precursor in this reaction, it can be readily converted into intermediates suitable for such cycloadditions.

For instance, the isoxazolone ring can be reductively opened to yield a β-enaminone. mdpi.com These β-enaminones are versatile precursors that can be further transformed. For example, they can be converted into pyrazoles, as demonstrated in the synthesis of several anti-inflammatory drugs. mdpi.com Another approach involves the in-situ generation of nitrile oxides from aldoximes, which can then undergo intramolecular [3+2] cycloaddition with a tethered alkyne to form a fused isoxazole (B147169) ring system, which can be a precursor to pyrazole-containing structures. mdpi.com The reaction of enaminones with hydrazonoyl halides in the presence of a base is also a known route to pyrazole derivatives. tandfonline.com

Development of Novel Scaffolds for Molecular Recognition Studies

The isoxazolone core is not only a versatile synthetic intermediate but also a privileged scaffold in medicinal chemistry and materials science. Its derivatives have been explored for their ability to engage in specific molecular interactions with biological targets.

The rational design of isoxazolone derivatives has led to the development of compounds with tailored biological activities. By modifying the substituents on the isoxazolone ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target. researchgate.net

Molecular docking studies are frequently employed to predict the binding affinity and interaction patterns of designed isoxazolone derivatives with target proteins. researchgate.netnih.gov This computational approach allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding of the ligand to the active site of a protein. nih.gov For example, isoxazole derivatives have been designed and synthesized as inhibitors of carbonic anhydrase, with molecular docking and molecular dynamics simulations used to elucidate the binding mechanism. nih.gov The design of isoxazole-tethered quinone-amino acid hybrids has also been explored, aiming to combine the biological activities of these three components into a single molecule. nih.gov

The synthesis of libraries of isoxazolone derivatives allows for the systematic exploration of structure-activity relationships (SAR). mdpi.comresearchgate.net By evaluating the biological activity of a series of related compounds, researchers can identify the structural features that are crucial for potent and selective molecular recognition. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Structure-Activity Relationship (SAR) Studies to Optimize Molecular Features

Structure-activity relationship (SAR) studies of the isoxazolone core are pivotal for optimizing its molecular features, thereby enhancing its utility as a versatile chemical building block. These investigations systematically explore how modifications to the isoxazolone scaffold influence its reactivity, stability, and stereochemical control in various transformations. A key area of focus has been the manipulation of substituents at the C3 and C4 positions to fine-tune the electronic and steric properties of the molecule.

Research has shown that the nature of the substituent at the C3 position of the isoxazolone ring significantly impacts the stereochemical outcome of reactions. For instance, in the synthesis of spirocyclic isoxazolones, increasing the steric bulk at this position can dramatically improve diastereoselectivity. acs.org When a 3-methyl-4-propargyl isoxazolone was used in cyclization reactions, the stereocontrol was low. nih.gov However, to enhance diastereocontrol, replacing the methyl group with a more sterically demanding tert-butyl group led to a significant increase in the diastereomeric ratio of the product. acs.org While this modification improved selectivity, it also resulted in a slower reaction rate, highlighting a crucial trade-off between reaction speed and stereochemical precision that must be managed during synthetic design. acs.org

Furthermore, the electronic properties of substituents, particularly at the C4 position, can alter the fundamental reactivity of the isoxazole ring. Studies have demonstrated that incorporating π-electron-withdrawing substituents at C4 enhances the polarity of the adjacent C4–C5 bond. researchgate.net This polarization makes the isoxazole derivative structurally analogous to a Michael acceptor, thereby predisposing it to specific types of chemical transformations. researchgate.net This electronic modification makes the N–O bond weaker and more susceptible to selective cleavage under reductive conditions, a property that is exploited in its role as a synthetic precursor. researchgate.netresearchgate.net By strategically placing electron-withdrawing groups, chemists can control the molecule's reaction pathways, favoring processes like conjugate reduction or facilitating hydrogenolytic ring cleavage. researchgate.net

These SAR insights are critical for rationally designing isoxazolone-based building blocks tailored for specific synthetic applications. By carefully selecting substituents, chemists can optimize the core structure to achieve desired levels of reactivity and selectivity, expanding the transformative applications of this versatile heterocycle.

Table 1: Impact of Isoxazolone Substitution on Reaction Outcomes

| Position | Substituent | Observed Effect | Synthetic Application | Reference |

|---|---|---|---|---|

| C3 | Methyl (Me) | Low diastereoselectivity in spirocyclization. | Rapid transformations where stereocontrol is less critical. | acs.org |

| C3 | tert-Butyl (t-Bu) | High diastereoselectivity (dr >20:1) but slower reaction rate. | Enantioselective synthesis requiring high stereochemical purity. | acs.org |

| C4 | Electron-Withdrawing Group (e.g., Acyl, Cyano) | Enhanced C4–C5 bond polarity; molecule acts as a Michael acceptor. | Selective reductions and controlled ring-opening reactions. | researchgate.net |

Strategies for Enantioselective and Diastereoselective Transformations Utilizing the Isoxazolone Core

The isoxazolone core serves as a valuable scaffold in asymmetric synthesis, where the primary goal is the selective formation of one enantiomer or diastereomer over others. Modern catalytic strategies have been developed to precisely control the stereochemistry of reactions involving this heterocycle, enabling the synthesis of complex, optically pure molecules.

A prominent strategy involves the synergistic use of chiral organocatalysts and transition metal catalysts. This dual catalytic system has been successfully applied to the enantioselective synthesis of spiroisoxazolone derivatives through a cascade Conia-ene type reaction. nih.gov In this approach, a chiral secondary amine, such as a silyl-protected diphenyl prolinol catalyst, activates an α,β-unsaturated aldehyde, while a palladium(0) complex activates a propargyl-substituted isoxazolone. nih.gov This synergistic activation facilitates a highly ordered transition state, leading to the formation of spirocyclic products with excellent stereocontrol. Researchers have reported achieving high levels of both diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 99% ee for the minor diastereoisomer) using this method. nih.gov

The choice of catalyst and the steric properties of the reactants are crucial for achieving high stereoselectivity. For example, the reaction between a sterically demanding 3-tert-butyl-4-propargyl isoxazolone and aliphatic α,β-unsaturated aldehydes proceeded with a high degree of diastereoselectivity (dr >20:1) and enantiomeric excess (up to 90% ee). acs.org This demonstrates that the steric hindrance on the isoxazolone building block can be strategically employed to improve stereocontrol. acs.org

These advanced catalytic methods provide a robust platform for constructing chiral molecules containing the isoxazolone moiety. The ability to generate multiple stereocenters with high fidelity in a single transformation underscores the synthetic power of the isoxazolone core when combined with modern asymmetric catalysis. The resulting enantiomerically enriched spiroisoxazolones are valuable intermediates for further synthetic manipulations. nih.gov

Table 2: Examples of Stereoselective Transformations Involving the Isoxazolone Core

| Reactants | Catalytic System | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-4-propargyl isoxazolone + Cinnamaldehyde | Chiral secondary amine (Hayashi–Jørgensen type) + Pd₂(dba)₃ | Cascade Conia-ene | 1.6:1 | 82% (major), 99% (minor) | nih.gov |

| 3-tert-Butyl-4-propargyl isoxazolone + trans-2-Pentenal | Chiral secondary amine + Pd₂(dba)₃ | Cascade Conia-ene | >20:1 | 85% | acs.org |

| 3-tert-Butyl-4-propargyl isoxazolone + trans-2-Heptenal | Chiral secondary amine + Pd₂(dba)₃ | Cascade Conia-ene | >20:1 | 90% | acs.org |

Future Directions and Emerging Research Avenues

Exploration of Catalytic Methodologies for Synthesis and Transformation

Future research will likely prioritize the development of advanced catalytic systems for the synthesis and subsequent transformation of 2-Benzoylisoxazol-5(2H)-one and its derivatives. While traditional methods exist, the focus is shifting towards greener, more efficient, and highly selective catalytic processes.

Key areas of exploration include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as functionalized polysaccharides (chitosan, cellulose) or magnetic nanoparticles, offers significant advantages in terms of catalyst recovery and reusability. rsc.org Research into novel supports like graphitic carbon nitride (g-C3N4) modified with hydroxyl groups is expected to yield highly efficient, water-tolerant catalysts for multicomponent reactions that produce isoxazolone scaffolds. nih.govnih.gov

Enantioselective Catalysis: A major frontier is the development of asymmetric catalytic methods to produce chiral isoxazolone derivatives. Synergistic catalysis, combining chiral organocatalysis with transition metal catalysis, presents a powerful strategy for accessing chiral spiroisoxazolones and other stereochemically complex structures. acs.org

Photocatalysis: Visible-light-mediated reactions offer a mild and sustainable approach to chemical transformations. organic-chemistry.org Future work could explore photocatalytic methods for novel transformations of the isoxazolone ring, potentially enabling reactions that are inaccessible through traditional thermal methods.

| Catalytic Approach | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Recyclability, ease of separation, environmental benefits. rsc.orgnih.gov | Development of novel solid supports (e.g., modified biopolymers, nanocomposites). rsc.orgnih.gov |

| Enantioselective Catalysis | Access to enantiomerically pure, complex molecules. acs.org | Synergistic use of organocatalysts and transition metals. acs.org |

| Photocatalysis | Use of sustainable energy sources, mild reaction conditions. organic-chemistry.org | Exploration of novel ring-opening or functionalization reactions. |

Investigation of Novel Reactivity Patterns and Unprecedented Rearrangements

The isoxazolone core is a reservoir of latent reactivity, primarily due to the kinetically labile N-O bond. mdpi.comresearchgate.net Future investigations are expected to move beyond known transformations to uncover unprecedented reaction pathways. The strategic placement of the N-benzoyl group can be exploited to influence electronic properties and steer reactivity in new directions. Research may focus on transition-metal-catalyzed or electrochemically induced ring-opening reactions, potentially leading to the formation of unique acyclic intermediates that can be trapped to form other complex heterocyclic systems. Furthermore, exploring rearrangements analogous to the Wittig or Beckmann rearrangements under novel catalytic conditions could provide access to new molecular scaffolds. researchgate.netmdpi.com

Integration of this compound into Advanced Retrosynthetic Strategies

In the field of complex molecule synthesis, retrosynthetic analysis provides a logical framework for planning synthetic routes. umi.ac.idyoutube.com this compound is an ideal candidate for integration into advanced retrosynthetic strategies as a versatile synthon, or a conceptual fragment corresponding to a tractable chemical structure. youtube.comkccollege.ac.in

Its utility in retrosynthesis can be envisioned in several ways:

As a β-Amino Acid Precursor: The isoxazolone ring can be considered a masked β-amino acid. A key retrosynthetic disconnection would involve identifying a β-amino acid moiety within a complex target and tracing it back to a this compound-derived intermediate.

As a 1,3-Dicarbonyl Equivalent: Through ring-opening transformations, the isoxazolone can serve as a precursor to β-keto amide or β-keto ester functionalities, which are fundamental building blocks in organic synthesis. researchgate.net

As a Heterocyclic Linchpin: The compound can be used to link two different molecular fragments, with the isoxazolone ring later being transformed or cleaved to reveal new functionality in the final stages of a synthesis.

This approach elevates the molecule from a simple reagent to a strategic component in the logical construction of complex chemical architectures. umi.ac.idchemrxiv.org

Application in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a valuable building block for the synthesis of intricate organic molecules, particularly natural products and their analogues. researchgate.netsymc.edu.cn Isoxazole (B147169) and isoxazoline (B3343090) moieties are present in a wide range of biologically active compounds, and the ability to readily synthesize and functionalize these rings is of great importance. mdpi.comnih.govsemanticscholar.org

Future applications will likely involve multi-step sequences where this compound is an early-stage intermediate. For instance, its derivatives could undergo 1,3-dipolar cycloaddition reactions to construct more elaborate heterocyclic systems. mdpi.commdpi.com The N-O bond can be reductively cleaved to unmask β-hydroxy ketones or γ-amino alcohols, which are ubiquitous structural motifs in natural products. researchgate.netacs.org This versatility allows chemists to leverage the isoxazolone core as a compact and reactive module to rapidly build molecular complexity.

Interdisciplinary Research Incorporating Advanced Spectroscopic Techniques and Computational Chemistry

A deeper understanding of the reactivity and properties of this compound will be achieved through interdisciplinary research that combines synthetic chemistry with advanced analytical and theoretical methods.

Advanced Spectroscopic Techniques: The use of in-situ spectroscopic methods, such as specialized NMR and FT-IR techniques, can provide real-time monitoring of reactions involving this compound. This allows for the detection of transient intermediates and the elucidation of complex reaction mechanisms, offering insights that are not available from simple product analysis.

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are becoming indispensable tools in modern chemistry. researchgate.net DFT studies can be used to model the geometric and electronic structure of this compound, predict its reactivity, and rationalize observed stereochemical outcomes. researchgate.netmdpi.com These computational models can guide experimental design, saving time and resources by identifying the most promising reaction conditions and substrates before they are attempted in the laboratory. nih.gov

| Interdisciplinary Field | Application to this compound | Expected Outcome |

| Advanced Spectroscopy | In-situ reaction monitoring (NMR, FT-IR). | Elucidation of reaction mechanisms and identification of transient species. |

| Computational Chemistry | DFT calculations of molecular properties and reaction pathways. researchgate.netmdpi.com | Prediction of reactivity, rationalization of selectivity, and guidance for experimental design. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.